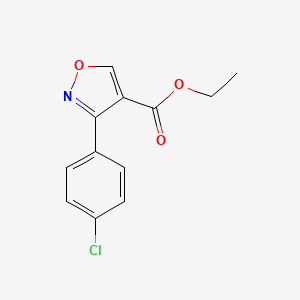
3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one
Overview
Description
The compound 3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one is a derivative of 2-thioxoimidazolidin-4-one, which is a scaffold that has been extensively studied due to its wide range of pharmacological properties. These properties include antitumor, anticonvulsant, antidepressant, antiviral, and antithrombotic activities . The methoxyphenyl group attached to the 3-position of the imidazolidine ring may contribute to the compound's bioactivity, as seen in various studies involving similar structures.
Synthesis Analysis
The synthesis of 3-phenyl-2-thioxoimidazolidin-4-one derivatives, which are closely related to the compound , involves the use of spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR for characterization . The synthetic pathways for related compounds often involve Knoevenagel condensation reactions and may include the use of reagents such as N-methyl glycine and NH4SCN . Additionally, the synthesis of similar compounds has been reported using sodium oxalate in water, indicating the possibility of a water-mediated synthesis for the compound of interest .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by single-crystal XRD analysis . For instance, a compound with a methoxyphenyl group at the 3-position and a nitrofuran moiety at the 5-position was found to have a triclinic crystal structure . Density Functional Theory (DFT) and Hirshfeld surface analysis are computational techniques that have been used to analyze the electronic states and molecular parameters of these compounds .
Chemical Reactions Analysis
The chemical reactivity of 2-thioxoimidazolidin-4-one derivatives can be explored through their ability to form complexes with transition metals such as Co, Ni, and Cu . These complexes have been studied electrochemically, indicating that the thioxoimidazolidin-4-one scaffold can participate in coordination chemistry. Additionally, the reactivity of the scaffold has been utilized in the synthesis of glycosyl hydrazone derivatives, suggesting that it can undergo condensation reactions with sugar hydrazones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-thioxoimidazolidin-4-one derivatives are influenced by their molecular structure. The presence of substituents such as the methoxyphenyl group can affect the compound's solubility, binding interactions, and overall bioactivity . For example, the introduction of an ethoxy group on the phenyl ring has been shown to significantly improve the functional activities of related compounds . The electrochemical properties of these compounds have been investigated using techniques such as cyclic voltammetry, which provides insights into their redox behavior .
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of 3-phenyl-2-thioxoimidazolidin-4-one, which is structurally similar to 3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one, show promise as antitumor agents. These compounds have been synthesized and characterized using various techniques, and their interactions with the Estrogen Receptor have been studied through molecular docking. These studies suggest potential applications in cancer therapy (Vanitha et al., 2021).
Antibacterial and Antifungal Activities
A range of imidazolidin-4-one derivatives has been synthesized and evaluated for their antibacterial and antifungal properties. Some of these derivatives, including those structurally related to 3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one, have shown significant activities against various microbial strains (Ammar et al., 2016).
Antibacterial Activity Against Clinical Strains
In a study evaluating new hydantoin compounds, including derivatives of 3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one, against clinical Staphylococcus aureus isolates, these compounds demonstrated notable antibacterial, antibiofilm, and antihemagglutination effects. This suggests their potential as new antibacterial drugs through the inhibition of bacterial adhesion (Subhi et al., 2022).
Synthesis and Characterization
The synthesis and characterization of 2-thioxoimidazolidin-4-one derivatives, including those related to 3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one, have been extensively studied. These studies involve X-ray diffraction, density functional theory calculations, and 3D Hirshfeld surface analysis, providing valuable insights into the structural and electronic properties of these compounds (Yahiaoui et al., 2019).
Anti-inflammatory and Analgesic Activities
Some derivatives of 2-thioxoimidazolidin-4-one have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies indicate the potential therapeutic use of these compounds in treating inflammation and pain (Osarodion, 2023).
Enzyme Inhibitory Properties
Derivatives of 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one have been synthesized and evaluated as α-glucosidase and α-amylase inhibitors. These compounds, structurally related to 3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one, have shown promising enzyme inhibitory activity, suggesting potential applications in the treatment of diseases like diabetes (Qamar et al., 2018).
properties
IUPAC Name |
3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-14-8-4-2-7(3-5-8)12-9(13)6-11-10(12)15/h2-5H,6H2,1H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXIZNWHIOYYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192376 | |
| Record name | Hydantoin, 3-(p-methoxyphenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one | |
CAS RN |
39123-62-1 | |
| Record name | Hydantoin, 3-(p-methoxyphenyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039123621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydantoin, 3-(p-methoxyphenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)


![1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1300786.png)
![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)
![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)
![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)
![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)
![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)


